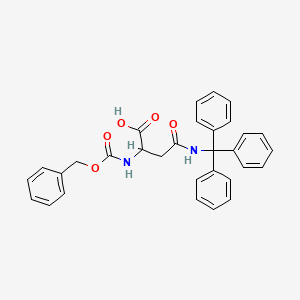
(S)-2-(((Benzyloxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-D-Asn(Trt)-OH: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of asparagine, an amino acid, and is often utilized in the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a trityl (Trt) protecting group, which is used to protect the side chain of the asparagine residue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Asn(Trt)-OH typically involves the protection of the amino and carboxyl groups of asparagine. The trityl group is introduced to protect the side chain amide group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of Z-D-Asn(Trt)-OH involves large-scale peptide synthesis techniques. The process includes the protection of functional groups, coupling reactions, and purification steps. The use of automated peptide synthesizers is common in industrial settings to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Z-D-Asn(Trt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC and NHS.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl protecting group.
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently used in coupling reactions.
Major Products Formed:
Deprotection: Removal of the trityl group yields free asparagine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-D-Asn(Trt)-OH is widely used in peptide synthesis for the preparation of peptides and proteins. It is essential in the synthesis of complex peptides where selective protection of functional groups is required.
Biology: In biological research, Z-D-Asn(Trt)-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also utilized in the synthesis of peptide-based inhibitors and substrates.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is crucial in the synthesis of peptides that mimic natural proteins and peptides with therapeutic potential.
Industry: In the pharmaceutical industry, Z-D-Asn(Trt)-OH is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based diagnostic agents.
Wirkmechanismus
Mechanism: The primary mechanism of action of Z-D-Asn(Trt)-OH involves the protection of the asparagine side chain during peptide synthesis. The trityl group prevents unwanted side reactions and ensures the selective formation of peptide bonds.
Molecular Targets and Pathways: The compound targets the amino and carboxyl groups of asparagine, protecting them during the synthesis process. The trityl group is removed under acidic conditions to yield the free asparagine residue, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Z-Asn(Trt)-OH: Similar to Z-D-Asn(Trt)-OH but with a different stereochemistry.
Fmoc-Asn(Trt)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of a trityl group.
Boc-Asn(Trt)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of a trityl group.
Uniqueness: Z-D-Asn(Trt)-OH is unique due to its specific stereochemistry and the use of the trityl protecting group. The trityl group provides robust protection under various reaction conditions, making it suitable for complex peptide synthesis.
Eigenschaften
IUPAC Name |
4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBKISSJULIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














